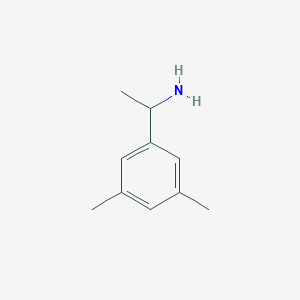

1-(3,5-Dimethylphenyl)ethan-1-amine

概要

説明

1-(3,5-Dimethylphenyl)ethan-1-amine is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 . The compound is typically stored at 4°C and is in liquid form .

Synthesis Analysis

The synthesis of this compound involves a two-stage process . In the first stage, 3,5-dimethylacetophenone is dissolved in ethanolic NH3 solution, to which tetrapropylorthotitanate is added. The mixture is stirred for 6 hours at room temperature . In the second stage, sodium tetrahydroborate is added to the reaction solution and the mixture is stirred overnight at room temperature .Molecular Structure Analysis

The IUPAC name for this compound is 1-(3,5-dimethylphenyl)ethanamine . The InChI code is 1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 149.23 g/mol .科学的研究の応用

Chiral Amine Ligands in Catalysis

Research on similar amine ligands has demonstrated their utility in the synthesis of novel chiral palladacycles. These palladacycles, derived from amines like 1-(2,5-dimethylphenyl)-N,N-dimethylethanamine, have been applied in asymmetric hydrophosphination reactions (Yap et al., 2014). Similar amines, such as 1-(2,5-dimethylphenyl)-N,N,2,2-tetramethylpropan-1-amine, have also been synthesized and used in asymmetric hydrophosphanation reactions (Ding et al., 2010).

Synthesis and Structural Analysis

1-(3,5-Dimethylphenyl)ethan-1-amine and its derivatives have been synthesized and structurally evaluated in various studies. For instance, the synthesis and crystal structures of derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one and 1-3-[(dimethylamino)methyl]-5-methyl-1H-indol-6-ylethan-1-one have been reported, showcasing the chemical versatility of such amines (Kukuljan et al., 2016).

Organocatalysis

In the field of organocatalysis, chiral amines such as (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine have been used to catalyze direct enantioselective Michael additions of aldehydes to vinyl ketones. This demonstrates the potential of chiral amines in facilitating significant stereoselectivity in organic reactions (Melchiorre & Jørgensen, 2003).

Applications in Analytical Chemistry

Amines related to this compound have been involved in the synthesis of complex compounds for analytical purposes. For instance, 1-(3,4-dimethylphenyl)-1-[ring-U-14C]phenylethane, a 14C-labeled solvent, was synthesized for applications in biodegradable liquid scintillation counting (Saito & Kurihara, 1991).

Surface-active Comonomers

N-2-Propionic acid-N-3-(2-hydroxy-l-methacryloxy)propyl-3,5-dimethylaniline sodium salt (N35A), synthesized from a derivative of 3,5-dimethylaniline, illustrates the use of dimethylphenyl amines in developing surface-active comonomers for adhesive bonding (Bowen et al., 1996).

Safety and Hazards

作用機序

Target of Action

The primary target of 1-(3,5-Dimethylphenyl)ethan-1-amine is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in modulating neurotransmission in the brain . It plays a crucial role in the regulation of dopaminergic, serotonergic, and glutamatergic systems .

Mode of Action

This compound acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. The activation of TAAR1 can inhibit the firing rate of dopamine neurons, thereby modulating the release of neurotransmitters .

Biochemical Pathways

The activation of TAAR1 by this compound affects several biochemical pathways. It influences the synthesis and release of monoamines such as dopamine, norepinephrine, and serotonin . These monoamines are crucial for various brain functions, including mood regulation, reward processing, and cognition .

Pharmacokinetics

The compound’s efficacy in in vivo tests suggests it may have favorable pharmacokinetic properties .

Result of Action

The activation of TAAR1 by this compound can lead to a reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats . This suggests that the compound may have potential therapeutic effects in disorders associated with increased dopaminergic function, such as schizophrenia .

生化学分析

Biochemical Properties

1-(3,5-Dimethylphenyl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can influence the levels of neurotransmitters in the brain, thereby affecting mood and behavior. Additionally, this compound can bind to trace amine-associated receptors (TAARs), which are involved in modulating neurotransmitter release and synaptic transmission .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate TAARs, leading to the modulation of intracellular signaling cascades such as the cAMP pathway. This activation can result in changes in gene expression and alterations in cellular metabolism, impacting processes like cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can act as an agonist for TAARs, leading to receptor activation and subsequent intracellular signaling. Additionally, it can inhibit the activity of MAO, resulting in increased levels of monoamines in the synaptic cleft. These interactions can lead to changes in neurotransmitter dynamics and influence various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance neurotransmitter release and improve cognitive function. At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired pharmacological effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by MAO, which converts it into its corresponding aldehyde and subsequently into carboxylic acid. This metabolic process can influence the compound’s bioavailability and duration of action. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its pharmacological effects. Transporters such as organic cation transporters (OCTs) play a role in facilitating the uptake and distribution of the compound within cells .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its precise mechanism of action .

特性

IUPAC Name |

1-(3,5-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGRGXSRUZMWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

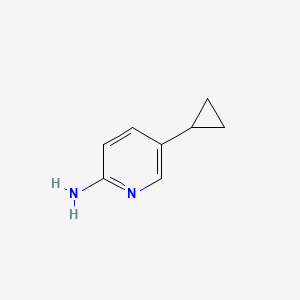

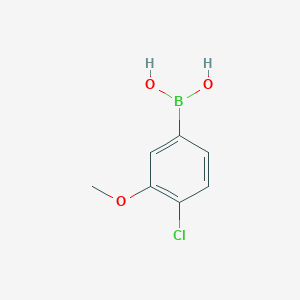

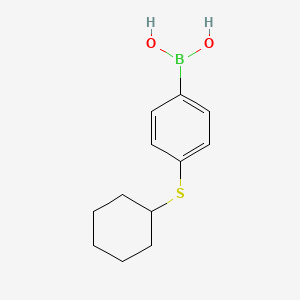

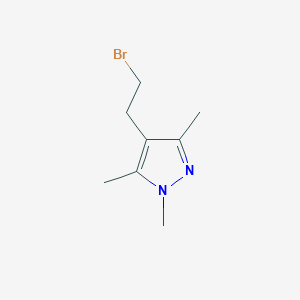

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1371340.png)

![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1371342.png)

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1371345.png)

![6-Azaspiro[4.5]decan-9-ol](/img/structure/B1371348.png)